molecular formula C9H7BrN2O2 B1378327 Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1427503-50-1

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B1378327
CAS No.: 1427503-50-1
M. Wt: 255.07 g/mol
InChI Key: AATIGHCEOQJDGT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine precursor followed by esterification. One common synthetic route includes:

    Bromination: The starting material, 1H-pyrrolo[3,2-c]pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated intermediate is then reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.

    Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems, which are valuable in drug discovery and development.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.

    Chemical Biology: The compound is used in the study of protein-ligand interactions and as a probe in biochemical assays.

    Material Science: It is employed in the development of organic electronic materials and as a building block for the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include binding to the colchicine site on tubulin, disrupting microtubule dynamics.

Comparison with Similar Compounds

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can be compared with other pyrrolo[3,2-c]pyridine derivatives, such as:

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The unique combination of the bromine atom and the methyl ester group in this compound makes it particularly valuable for specific synthetic and biological applications.

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATIGHCEOQJDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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